2,6-Difluoropyridine-4-carboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

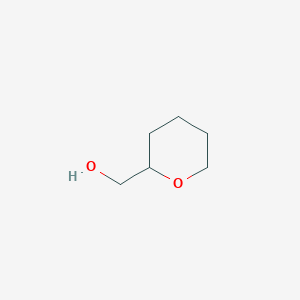

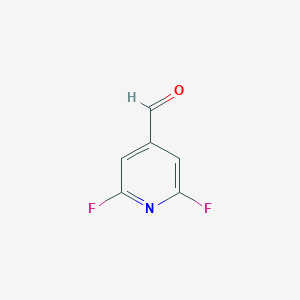

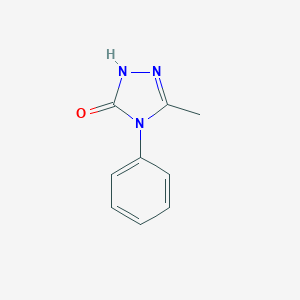

2,6-Difluoropyridine-4-carboxaldehyde is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring, and a formyl group at the 4 position.

Synthesis Analysis

The synthesis of 2,6-difluoropyridine derivatives has been explored through the use of organometallic intermediates. One study refutes a previous literature claim, demonstrating that 2,6-difluoropyridine-3-carboxaldehyde can be synthesized by treating 2,6-difluoropyridine with lithium diisopropylamide followed by N,N-dimethylformamide. This method allows for regioselective displacement of fluorine atoms by nucleophiles, showcasing the versatility of organometallic methods in the synthesis of various 2,6-difluoropyridine derivatives .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 2,6-difluoropyridine-4-carboxaldehyde, they do discuss the structural characterization of related compounds. For instance, the crystal and molecular structure of certain Schiff base compounds derived from similar pyridinecarboxaldehydes have been characterized using X-ray crystallography, demonstrating the presence of intramolecular hydrogen bonds that stabilize the molecular structure .

Chemical Reactions Analysis

The reactivity of 2,6-difluoropyridine derivatives has been studied, particularly focusing on the regioselective nucleophilic substitution reactions. It has been found that the introduction of a trialkylsilyl group at specific positions on the pyridine ring can lead to selective displacement of halogen atoms at the 2- or 6-positions, providing a solution to a long-standing problem in achieving regiocontrol in halopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoropyridine-4-carboxaldehyde are not directly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as 6-alkyl-2-pyridinecarboxaldehydes, have been reported. These compounds were synthesized through a multi-step process involving oxidation, esterification, reduction, and further oxidation. Their structures were characterized using various spectroscopic methods, including UV-Vis, 1H NMR, FT-IR, and MS, which are essential techniques for determining the physical and chemical properties of organic compounds .

Applications De Recherche Scientifique

Complex Compound Synthesis and Properties

2,6-Difluoropyridine-4-carboxaldehyde has been explored for its role in the chemistry of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting its utility in preparing organic compounds with significant spectroscopic, magnetic, and biological activities. The synthesis procedures and properties of these compounds demonstrate the compound's versatility in developing materials with potential electrochemical and biological applications (Boča, Jameson, & Linert, 2011).

Environmental Degradation and Analysis

In environmental research, 2,6-Difluoropyridine-4-carboxaldehyde-related compounds are part of studies focusing on the microbial degradation of polyfluoroalkyl chemicals. These studies aim to understand the environmental fate and effects of such compounds, including their transformation into perfluoroalkyl carboxylic acids and sulfonic acids, highlighting the need for monitoring and managing their environmental impact (Liu & Avendaño, 2013).

Gas Separation Technologies

Research on 2,6-Difluoropyridine-4-carboxaldehyde derivatives extends into gas separation technologies. For instance, studies on the diffusivity and characterization of polyimide membranes synthesized from related compounds offer insights into the efficiency of these materials in gas separation processes, enhancing understanding of gas transport mechanisms through dense membrane structures (Wang, Cao, & Chung, 2002).

Safety And Hazards

2,6-Difluoropyridine-4-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and can cause specific target organ toxicity (single exposure), particularly to the respiratory system .

Orientations Futures

Fluoropyridines, including 2,6-Difluoropyridine-4-carboxaldehyde, have potential applications in various fields due to their unique properties . They are of interest in the development of new agricultural products, pharmaceuticals, and agrochemicals . The introduction of fluorine atoms into lead structures is a generally useful chemical modification that has led to the commercialization of a large number of compounds possessing fluorine-containing substituents on aryl rings .

Propriétés

IUPAC Name |

2,6-difluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKISUCDUBQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617052 |

Source

|

| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoropyridine-4-carboxaldehyde | |

CAS RN |

1227588-39-7 |

Source

|

| Record name | 2,6-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)

![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)